molecular formula CH2Cl2O3S B1222403 Chloromethyl chlorosulfate CAS No. 49715-04-0

Chloromethyl chlorosulfate

Cat. No. B1222403
Key on ui cas rn: 49715-04-0
M. Wt: 165 g/mol
InChI Key: PJBIHXWYDMFGCV-UHFFFAOYSA-N
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Patent
US06559164B1

Procedure details

Decanoic acid (0.2 gm, 1.2 mmol) was treated with 4 eq NaHCO3, 0.1 eq Bu4NHSO4 and, 1.2 eq ClCH2OSO2Cl in 1:1 CH2Cl2:H2O. The reaction was stirred vigorously at 0° C. for 30 min then room temperature (“RT”) for 3 hrs. Aqueous workup yielded chloromethyldecanoate (yield 100%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].C([O-])(O)=O.[Na+].[Cl:18][CH2:19]OS(Cl)(=O)=O.C(Cl)Cl>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.O>[Cl:18][CH2:19][O:11][C:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCOS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temperature (“RT”) for 3 hrs
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCOC(CCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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